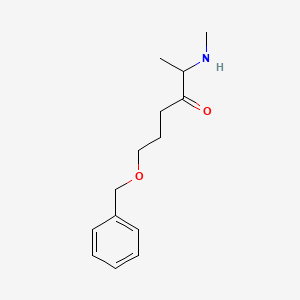
6-(Benzyloxy)-2-(methylamino)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-2-(methylamino)hexan-3-one is an organic compound with a complex structure that includes a benzyloxy group, a methylamino group, and a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-(methylamino)hexan-3-one typically involves multiple steps, starting with the preparation of the hexanone backbone. One common method involves the alkylation of a suitable precursor with benzyl chloride to introduce the benzyloxy group. This is followed by the introduction of the methylamino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-(methylamino)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy carboxylic acids, while reduction can produce benzyloxy alcohols.
Scientific Research Applications
6-(Benzyloxy)-2-(methylamino)hexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-(methylamino)hexan-3-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylamino group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexan-3-one: A simpler ketone with a similar backbone but lacking the benzyloxy and methylamino groups.
3-Hexanol: An alcohol with a similar carbon chain but different functional groups.
1-Hexen-3-one: A compound with a similar structure but with an additional double bond.
Uniqueness
6-(Benzyloxy)-2-(methylamino)hexan-3-one is unique due to the presence of both benzyloxy and methylamino groups, which confer distinct chemical properties and potential applications. These functional groups allow for a wider range of chemical reactions and interactions compared to simpler compounds like hexan-3-one or 3-hexanol.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(methylamino)-6-phenylmethoxyhexan-3-one |
InChI |
InChI=1S/C14H21NO2/c1-12(15-2)14(16)9-6-10-17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 |
InChI Key |
OCLRTJRNSBCZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCOCC1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)

![Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252503.png)
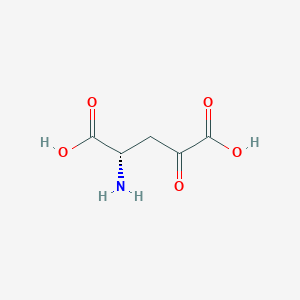
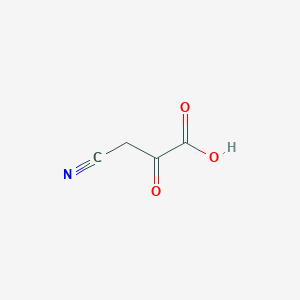

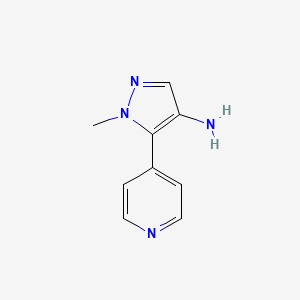
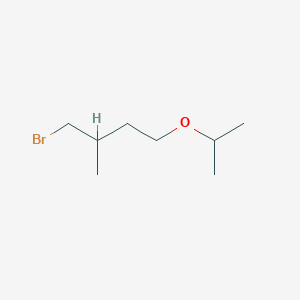
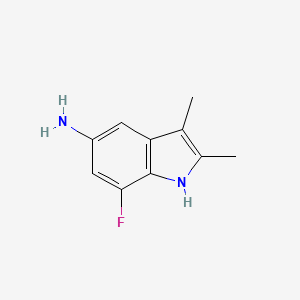
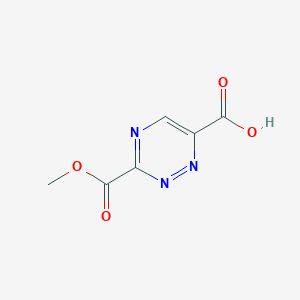
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B15252581.png)


